3'-Oxo-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3’-Oxo-Adenosine typically involves the use of nucleophilic substitution reactions. One common method involves the reaction of chloroform with alkoxides, which can be performed under various conditions such as solvent-free environments, aqueous media, or organic solvents . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
3’-Oxo-Adenosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’-Oxo-Adenosine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in various biochemical pathways and can be used to study enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3’-Oxo-Adenosine involves its interaction with specific molecular targets, such as adenosylhomocysteinase. This enzyme plays a key role in the control of methylation reactions in the body. By inhibiting this enzyme, 3’-Oxo-Adenosine can affect various biochemical pathways and exert its effects .
Comparison with Similar Compounds
3’-Oxo-Adenosine is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Adenosine: A naturally occurring nucleoside that plays a role in energy transfer and signal transduction.
Isoguanosine: An isomer of guanosine that differs by the translocation of the C2 carbonyl and C6 amino groups.
Pyridazine and Pyridazinone Derivatives: These compounds contain two adjacent nitrogen atoms and have a wide range of pharmacological activities.
Each of these compounds has unique properties and applications, but 3’-Oxo-Adenosine stands out due to its specific interactions and effects in biochemical pathways.
Properties
CAS No. |
88508-68-3 |
---|---|
Molecular Formula |
C10H11N5O4 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-one |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,7,10,16,18H,1H2,(H2,11,12,13)/t4-,7-,10-/m1/s1 |
InChI Key |
MIAZJCOESMXYNJ-XMRAEQSQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)CO)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.